molecular formula C7H5BrN4 B1624897 2-(3-Bromo-1H-1,2,4-triazol-1-YL)pyridine CAS No. 550363-95-6

2-(3-Bromo-1H-1,2,4-triazol-1-YL)pyridine

Cat. No. B1624897
M. Wt: 225.05 g/mol
InChI Key: MJSLJIWJMXUAOD-UHFFFAOYSA-N
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Description

“2-(3-Bromo-1H-1,2,4-triazol-1-YL)pyridine” is a chemical compound with the CAS Number: 550363-95-6 . It has a molecular weight of 225.05 . It is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrN4/c8-7-10-5-12(11-7)6-3-1-2-4-9-6/h1-5H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 225.05 . It is typically in the form of a powder and is stored at room temperature .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements and precautionary statements are not provided in the search results .

Future Directions

While specific future directions for 2-(3-Bromo-1H-1,2,4-triazol-1-YL)pyridine are not mentioned in the search results, 1,2,4-triazole derivatives have been the subject of ongoing research due to their potential biological activities . These compounds have been studied for their potential use in the synthesis of drugs, pesticides, and other industrial chemicals .

properties

IUPAC Name

2-(3-bromo-1,2,4-triazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4/c8-7-10-5-12(11-7)6-3-1-2-4-9-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSLJIWJMXUAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=NC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458744
Record name 2-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-1H-1,2,4-triazol-1-YL)pyridine

CAS RN

550363-95-6
Record name 2-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Bromo-1H-1,2,4triazole (1.9 g, 12.8 mmol) was dissolved in anhydrous methanol (20 mL). NaOMe (51 mL of a 0.5 M solution in methanol, 25.6 mmol) was then added to the stirred solution and the resulting reaction mixture was cooled to −78° C. in an argon blanketed flask. 1-Fluoropyridinium triflate (4.9 g, 15 mmol) in anhydrous methanol (20 mL) was added dropwise to this stirred solution. The resulting yellow mixture was stirred at −78° C. for 1 h under argon atmosphere, then allowed to reach ambient temperature. The mixture was stirred for 16 h at ambient temperature, after which time it was concentrated in vacuo. The resulting residue was dissolved in EtOAc (100 mL), the EtOAc solution washed with H2O (100 mL), then brine (100 mL), dried (MgSO4), filtered and concentrated in vacuo. The residue was chromatographed on silica gel eluting with hexane:EtOAc (90:10) to afford 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine as a white solid.
Quantity
1.9 g
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20 mL
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4.9 g
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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